molecular formula C18H20FN3O3 B2982289 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034445-15-1

3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2982289
CAS No.: 2034445-15-1
M. Wt: 345.374
InChI Key: YXMXYLLNQSEBMF-HDJSIYSDSA-N
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Description

This compound is a benzamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring connected via an amide bond to a trans-1,4-disubstituted cyclohexyl moiety with a pyrimidin-2-yloxy group.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-16-8-3-12(11-15(16)19)17(23)22-13-4-6-14(7-5-13)25-18-20-9-2-10-21-18/h2-3,8-11,13-14H,4-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMXYLLNQSEBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

: Industrial production of this compound follows optimized routes using automated and scalable processes, ensuring high yield and purity. Reaction conditions are typically refined to use cost-effective and readily available reagents, with rigorous control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Common Reagents and Conditions

: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. These reactions are often carried out under controlled conditions, including specific solvents and temperatures.

Major Products Formed

: The major products depend on the reaction type but can include various derivatives with altered functional groups, which may possess distinct chemical and biological properties.

Scientific Research Applications

: 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is widely used in the following fields:

  • Chemistry: It serves as a starting material or intermediate in the synthesis of other complex molecules.

  • Biology: It is studied for its interactions with biological targets, such as enzymes or receptors, providing insights into its potential as a bioactive molecule.

  • Medicine: Research explores its potential therapeutic applications, including its effects on specific pathways implicated in various diseases.

  • Industry

Mechanism of Action

: The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its affinity and selectivity for these targets. Molecular pathways involved may include signaling cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
Target Compound 3-Fluoro-4-methoxy benzamide; trans-(1r,4r)-cyclohexyl-pyrimidin-2-yloxy ~349.35 (calc.) Hypothesized enhanced metabolic stability due to methoxy; fluorine improves target affinity
3-Cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide (BK64480) 3-Cyano benzamide 322.36 Stronger electron-withdrawing cyano group may increase reactivity or polar interactions
2-Methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide (BK79164) Pyridine-3-carboxamide with 2-methyl group 312.37 Pyridine’s basic nitrogen may alter solubility or binding to charged residues
2-Chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (BK79284) Tetrahydrofuran-linked hydroxypropyl chain; 2-chloro-4-fluoro benzamide 315.77 Increased hydrophilicity from tetrahydrofuran may improve aqueous solubility
TAK-480 () Difluoromethoxy-pyrroloquinoline-cyclohexyl benzamide 585.59 NK2 receptor antagonist with 10,000-fold selectivity over NK1/NK3 receptors
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(4-methylpyridin-3-yl)benzamide () Cyclohexylethoxy chain; triazolopyridine moiety ~450.50 (est.) Bulky substituents may limit membrane permeability but enhance receptor specificity

Key Findings from Comparative Analysis

Substituent Effects on Pharmacokinetics: The 3-fluoro-4-methoxy motif in the target compound balances lipophilicity (fluorine) and metabolic stability (methoxy), contrasting with BK64480’s cyano group, which may increase oxidative metabolism risks . Pyrimidin-2-yloxy vs. Pyridine-3-carboxamide (BK79164): The pyrimidine oxygen in the target compound likely enhances hydrogen-bonding interactions compared to BK79164’s pyridine nitrogen, which may confer stronger binding to ATP pockets in kinases .

Stereochemical Impact :

  • The trans-(1r,4r) cyclohexyl configuration (shared with BK64480 and BK79164) enforces a rigid chair conformation, optimizing spatial orientation for target engagement. This contrasts with ’s compounds, which lack stereochemical specificity in their cyclohexyl derivatives .

Biological Activity Trends :

  • TAK-480 () demonstrates that bulky, conformationally restrained benzamides achieve high receptor selectivity, suggesting the target compound’s trans-cyclohexyl group may similarly enhance selectivity over flat aromatic systems .
  • Triazolopyridine-containing analogs () exhibit potent activity but reduced solubility due to hydrophobic substituents, whereas the target compound’s methoxy group may mitigate this issue .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels BK64480’s route (amide coupling of pre-functionalized benzoyl chloride with trans-cyclohexylamine intermediates) . This contrasts with ’s multi-step reductive amination and boronic acid coupling for piperazine derivatives .

Research Implications and Gaps

  • Pharmacological Profiling: No direct activity data for the target compound are available in the evidence. Testing against kinase panels (e.g., EGFR, VEGFR) or GPCRs (e.g., serotonin receptors) is recommended, leveraging structural similarities to BK64480 and TAK-480 .
  • Metabolic Stability : The 4-methoxy group may reduce CYP450-mediated oxidation compared to ’s trifluoromethyl-containing analogs, which are prone to defluorination .

Biological Activity

3-Fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a fluorine atom, a methoxy group, and a pyrimidin-2-yloxy substituent on a cyclohexyl ring. The structural configuration suggests potential interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including kinases and cholinesterases. For instance, derivatives of 4-fluorobenzoic acid have been reported to inhibit acetylcholinesterase effectively .
  • Protein Kinase Modulation : Research indicates that compounds related to this class can modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .

Biological Assays and Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound. Key findings include:

Study Target IC50 Value (µM) Selectivity Notes
Study 1AcetylcholinesteraseSimilar to tacrineHigh SelectivityEffective against neurodegenerative targets
Study 2Protein KinasesVaries by targetModerate SelectivityPotential for cancer treatment
Study 3Antiviral ActivityEC50 = 0.12 mM (vs. ribavirin)High Selectivity IndexEffective against HCV replication

Case Studies

  • Neuroprotective Effects : A study demonstrated that similar compounds could reduce neuroinflammation in models of neurodegenerative diseases. The structural modifications led to enhanced interaction with neuroprotective pathways, suggesting that this compound might exhibit similar protective effects.
  • Antiviral Activity : Research on related pyrimidine derivatives revealed promising antiviral properties against various viruses, including hepatitis C virus (HCV). The compound's ability to inhibit viral replication suggests potential applications in antiviral therapy .
  • Cancer Treatment Potential : The modulation of protein kinases associated with cancer cell proliferation has been observed in related compounds. This indicates that the compound may have therapeutic implications in oncology by targeting specific signaling pathways involved in tumor growth .

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